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Compound of Interest

Compound Name: 3-cyclopropyl-5-nitro-1H-pyrazole

Cat. No.: B1436557 Get Quote

Introduction
3-cyclopropyl-5-nitro-1H-pyrazole is a heterocyclic compound of significant interest in

medicinal chemistry and materials science. The unique combination of a compact, rigid

cyclopropyl group and an electron-withdrawing nitro group on the pyrazole scaffold imparts

distinct electronic and steric properties. These features can influence molecular interactions,

making it a valuable building block in the design of novel therapeutic agents and functional

materials.[1] Accurate structural elucidation and purity assessment are paramount for any

application, necessitating a comprehensive analysis of its spectral properties.

This in-depth technical guide provides a detailed exposition of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for 3-cyclopropyl-5-nitro-1H-
pyrazole. The content herein is curated for researchers, scientists, and drug development

professionals, offering not just the spectral data itself, but also the underlying principles and

experimental considerations for its acquisition and interpretation. The protocols and

interpretations are presented to be self-validating, grounded in established spectroscopic

principles.

Molecular Structure and Spectroscopic Overview
The structure of 3-cyclopropyl-5-nitro-1H-pyrazole, with its key functional groups, dictates its

characteristic spectral fingerprint. The pyrazole ring is an aromatic five-membered heterocycle

containing two adjacent nitrogen atoms. The tautomeric nature of the N-H proton in pyrazoles

is a crucial consideration in spectral analysis.[2]
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Caption: Molecular structure of 3-cyclopropyl-5-nitro-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For 3-cyclopropyl-5-nitro-1H-pyrazole, both ¹H and ¹³C NMR are

indispensable.

Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for a novel pyrazole derivative is

outlined below. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is

often a good choice for pyrazoles due to its ability to solubilize the compound and slow down

N-H proton exchange, allowing for its observation.[3]
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Sample Preparation

Instrument Setup (400 MHz Spectrometer)

Data Acquisition

Data Processing

Dissolve 5-10 mg of sample

in 0.6 mL of DMSO-d6

Add TMS as internal standard

Lock on deuterium signal

Shim for homogeneity

Tune and match probe

Acquire 1H spectrum (16 scans)

Acquire 13C spectrum (1024 scans)

Perform 2D experiments (COSY, HSQC) if needed

Fourier transform

Phase and baseline correction

Integrate and calibrate

Click to download full resolution via product page

Caption: Standardized workflow for NMR data acquisition.
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¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of different types of protons and

their connectivity.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~14.0 br s 1H N-H

~7.0 s 1H C4-H

~2.2 m 1H Cyclopropyl CH

~1.1 m 2H Cyclopropyl CH₂

~0.9 m 2H Cyclopropyl CH₂

Interpretation:

The broad singlet at a downfield chemical shift (~14.0 ppm) is characteristic of the acidic N-H

proton of the pyrazole ring.[2]

A singlet at approximately 7.0 ppm is assigned to the proton at the C4 position of the

pyrazole ring.

The cyclopropyl protons exhibit complex multiplets in the upfield region. The methine proton

(CH) is expected to be the most deshielded, appearing around 2.2 ppm. The two sets of

diastereotopic methylene protons (CH₂) will appear as multiplets around 1.1 and 0.9 ppm.[4]

¹³C NMR Spectral Data
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the

molecule.
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Chemical Shift (δ, ppm) Assignment

~155 C5-NO₂

~145 C3-cyclopropyl

~110 C4

~10 Cyclopropyl CH

~8 Cyclopropyl CH₂

Interpretation:

The carbon atom attached to the nitro group (C5) is expected to be significantly deshielded,

appearing around 155 ppm.

The carbon attached to the cyclopropyl group (C3) will also be downfield, around 145 ppm.

The C4 carbon of the pyrazole ring is anticipated to have a chemical shift of approximately

110 ppm.[5]

The cyclopropyl carbons will be in the upfield region, with the methine carbon around 10 ppm

and the methylene carbons around 8 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR

spectrum of a solid sample.
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Sample Preparation

Data Acquisition

Data Processing

Place a small amount of solid sample

on the ATR crystal

Collect background spectrum

Collect sample spectrum (32 scans)

Perform ATR correction

Identify and label significant peaks

Click to download full resolution via product page

Caption: Workflow for ATR-IR data acquisition.

IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

3100-3300 Medium, Broad N-H stretch

3000-3100 Medium
C-H stretch (aromatic and

cyclopropyl)

1530-1560 Strong Asymmetric NO₂ stretch

1475-1550 Medium
C=N and C=C stretch

(pyrazole ring)

1340-1380 Strong Symmetric NO₂ stretch

Interpretation:
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A broad absorption in the region of 3100-3300 cm⁻¹ is indicative of the N-H stretching

vibration.[6]

C-H stretching vibrations for both the pyrazole ring and the cyclopropyl group are expected

just above 3000 cm⁻¹.[7]

The strong absorptions at approximately 1545 cm⁻¹ and 1360 cm⁻¹ are characteristic of the

asymmetric and symmetric stretching vibrations of the nitro group, respectively.[8]

Stretching vibrations of the C=N and C=C bonds within the pyrazole ring typically appear in

the 1475-1550 cm⁻¹ region.[9]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry Data
Acquisition
Electron Ionization (EI) is a common technique for the mass analysis of small organic

molecules.
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Sample Introduction

Ionization (EI)

Mass Analysis

Detection

Introduce sample via direct insertion probe

or GC inlet

Bombard sample with 70 eV electrons

Separate ions based on m/z ratio

(e.g., using a quadrupole analyzer)

Record abundance of each ion

Click to download full resolution via product page

Caption: General workflow for EI-MS data acquisition.

Mass Spectral Data
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m/z Possible Fragment

153 [M]⁺

123 [M - NO]⁺

107 [M - NO₂]⁺

80 [M - NO₂ - HCN]⁺

66 [Cyclopropyl-C≡N-N]⁺

41 [Cyclopropyl cation]⁺

Interpretation: The fragmentation of pyrazole derivatives is highly dependent on the nature and

position of the substituents.[10] For 3-cyclopropyl-5-nitro-1H-pyrazole, the molecular ion

peak [M]⁺ is expected at m/z 153. Common fragmentation pathways for nitropyrazoles involve

the loss of NO (m/z 123) and NO₂ (m/z 107).[11][12] Subsequent fragmentation of the pyrazole

ring can lead to the loss of HCN, resulting in a fragment at m/z 80. The presence of the

cyclopropyl group may lead to characteristic fragments at m/z 66 and a prominent cyclopropyl

cation at m/z 41.

Conclusion
The comprehensive spectral analysis of 3-cyclopropyl-5-nitro-1H-pyrazole through NMR, IR,

and MS provides a detailed and unambiguous characterization of its molecular structure. The

data and protocols presented in this guide offer a robust framework for researchers in the fields

of chemical synthesis, drug discovery, and materials science to confidently identify and utilize

this important heterocyclic compound. The interplay of the cyclopropyl and nitro substituents on

the pyrazole core results in a unique spectral signature that is readily interpretable through the

application of fundamental spectroscopic principles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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